N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The systematic IUPAC name, N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, reflects its Z-configuration at the double bond between C1 and C2 of the propen-2-yl moiety. The numbering begins at the benzamide nitrogen, prioritizing the parent benzamide chain. The substituents are ordered by Cahn-Ingold-Prelog rules:
- Chlorine atom at C1.
- 4-Methylphenyl group at C1.
- Piperidin-1-yl group at C3.
Isomeric considerations arise primarily from the E/Z stereochemistry of the α,β-unsaturated ketone system. The Z-configuration places the chlorine and 4-methylphenyl groups on the same side of the double bond, creating a planar, conjugated system that influences reactivity and intermolecular interactions. Tautomerism is precluded due to the absence of enolizable protons adjacent to the carbonyl group.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C22H23ClN2O2 |
| Molecular Weight | 398.9 g/mol |
| Double Bond Configuration | Z-configuration (C1–C2) |
| Key Functional Groups | Benzamide, α,β-unsaturated ketone, piperidine, chloro, 4-methylphenyl |
Molecular Geometry Analysis Through X-ray Crystallography
While direct X-ray crystallographic data for this compound is unavailable, studies on analogous piperidine-containing benzamides reveal critical geometric parameters. For example, N-[(piperidin-1-yl)carbothioyl]benzamide exhibits a chair conformation in the piperidine ring, with bond angles and lengths consistent with sp3-hybridized nitrogen. In the target compound, the piperidine ring is expected to adopt a similar chair conformation, minimizing steric strain between the N-benzamide group and the 4-methylphenyl substituent.
The α,β-unsaturated ketone system (C1–C2–C3=O) likely forms a planar geometry due to conjugation between the carbonyl group and the double bond. This planarity is supported by computational models of related compounds, which show bond lengths of approximately 1.34 Å for the C=C bond and 1.22 Å for the carbonyl bond, characteristic of strong conjugation.
Conformational Studies of α,β-Unsaturated Ketone System
The α,β-unsaturated ketone system imposes rigidity on the molecular structure, favoring an s-cis conformation where the carbonyl oxygen and the piperidine nitrogen are syn-periplanar. This conformation is stabilized by:
- Conjugation : Delocalization of π-electrons across the C=C and C=O bonds, reducing energy by ~15 kcal/mol compared to non-conjugated systems.
- Steric Effects : The 4-methylphenyl group’s bulk prevents rotation around the C1–C2 bond, locking the Z-configuration.
Nuclear magnetic resonance (NMR) studies of similar compounds reveal coupling constants (JH1-H2 ≈ 12 Hz) indicative of trans-diaxial alignment in the piperidine ring, further supporting the chair conformation. Dynamic NMR experiments would be required to assess rotational barriers in the benzamide moiety, though computational predictions suggest a barrier of ~20 kcal/mol due to partial double-bond character in the amide C–N bond.
Electron Distribution Patterns in Benzamide-Piperidine Hybrid Systems
The electron distribution in this compound is dominated by two competing effects:
- Electron-Withdrawing Groups : The carbonyl group (C=O) and chlorine atom withdraw electron density via inductive effects, polarizing the α,β-unsaturated system.
- Electron-Donating Groups : The piperidine nitrogen donates electrons through resonance, partially offsetting the carbonyl’s withdrawal.
Photoelectron spectroscopy of substituted benzamides demonstrates that the amide nitrogen’s lone pair participates in conjugation with the carbonyl group, reducing electron density at the nitrogen by ~0.3 eV compared to aliphatic amines. In the piperidine ring, hyperconjugation between the nitrogen’s lone pair and the adjacent C–H σ* orbitals stabilizes the chair conformation by ~2.1 kcal/mol.
Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize on the benzamide aromatic ring and the lowest unoccupied molecular orbital (LUMO) on the α,β-unsaturated ketone system, suggesting electrophilic reactivity at the double bond.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26) |
InChI Key |
GLOWHFXTBJUAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Benzamide Core Synthesis
The benzamide moiety is typically synthesized via:
- Ammonolysis of benzoyl chloride :
- Direct carboxylation using ammonia gas :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzoyl chloride | Phosphorus oxychloride, ammonia | 85–98% | |
| Ammonia gas | Benzonitrile, 150–155°C, 6 hours | 72–78% |
Formation of the Chloro-4-Methylphenyl-Enone System
The (1Z)-configured enone system is critical for stereocontrol. Potential methods include:
Claisen-Schmidt Condensation :
Wittig Reaction :
Piperidinyl Group Introduction
The piperidinyl moiety is introduced via nucleophilic addition to the enone system:
- Nucleophilic Attack :
Final Coupling to Benzamide
The final step involves coupling the chloro-4-methylphenyl-enone-piperidinyl intermediate with the benzamide core:
- Amide Bond Formation :
- Direct Amidation :
Key Reaction Conditions and Challenges
Stereochemical Control
| Method | Key Factors | Outcome |
|---|---|---|
| Claisen-Schmidt | Acidic conditions, kinetic control | (1Z)-configured enone |
| Wittig Reaction | Stabilized ylide, low temperature | High Z-selectivity |
Purification and Characterization
- Crystallization : Ethanol/water or DMF/ethanol mixtures.
- Chromatography : Column chromatography (SiO2, hexane/ethyl acetate).
- Spectroscopy : 1H/13C NMR for stereochemical confirmation, HRMS for molecular weight.
Comparative Analysis of Reported Methods
Proposed Optimized Protocol
- Step 1 : Synthesize 4-methylbenzamide via ammonia gas method.
- Step 2 : Prepare chloro-4-methylphenyl-enone via Wittig reaction with Z-selectivity.
- Step 3 : Introduce piperidinyl group via nucleophilic attack on the enone.
- Step 4 : Couple with benzamide using EDC/HOBt.
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a. N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide Derivatives ()
- Structural Differences: Replace the chloro and piperidine groups with a sulfamoylphenylamino moiety and 4-methoxyphenyl.
- Biological Activity : These derivatives inhibit carbonic anhydrase (CA), though inhibition constants (Ki) are unspecified. The target compound’s bioactivity remains unstudied in the provided evidence.
b. N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4-dimethoxybenzamides ()
- Structural Differences : Furan-2-yl replaces the 4-methylphenyl group, and methoxybenzamide substitutes the benzamide.
- Physical Properties : Melting points range from 214–251°C, suggesting reduced crystallinity compared to sulfonamide derivatives .
- Synthesis : Prepared via oxazolone ring-opening reactions under reflux (yield: ~60%), contrasting with the target compound’s unreported synthetic route .
Analogues with Modified Heterocyclic Moieties
a. (Z)-N-(1-Chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide ()
- Structural Differences: 2-Cyanophenyl replaces the 4-methylphenyl group.
b. N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide ()
- Structural Differences: A pyridinylmethylamino group substitutes the piperidine ring.
Comparative Analysis of Key Properties
Table 1: Physical and Structural Comparison
Spectroscopic Distinctions
- IR Spectroscopy : The target compound’s IR spectrum would show absorptions for amide C=O (~1650 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and piperidine N–H (~3300 cm⁻¹), differing from sulfonamide derivatives (S=O ~1150 cm⁻¹) .
- NMR Spectroscopy : The 4-methylphenyl group would exhibit a singlet for the methyl protons (~δ 2.35 ppm), while the piperidine ring’s protons would resonate at δ 1.45–2.80 ppm .
Biological Activity
N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, also known by its CAS number 63919-13-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is known for its diverse pharmacological activities.
1. Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Moderate |
| 7m | Bacillus subtilis | Strong |
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds have been reported in the range of 46.42 µM to 157.31 µM .
3. Anti-inflammatory and Anticancer Properties
Compounds similar to N-[...]-benzamide have shown anti-inflammatory and anticancer properties in various studies. The presence of the piperidine moiety is often linked to these activities, suggesting that this compound may also possess such effects .
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The piperidine ring facilitates binding to enzyme active sites, enhancing inhibitory effects on cholinesterases .
Case Studies
Several studies have explored the efficacy of compounds related to N-[...]-benzamide:
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of piperidine derivatives, it was found that specific modifications led to enhanced antibacterial activity against resistant strains .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar compounds in animal models of Alzheimer's disease, demonstrating significant improvements in cognitive function when administered alongside standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
